molecular formula C19H29NO4 B2361236 tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-isopropylphenyl)carbamate CAS No. 2365419-67-4

tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-isopropylphenyl)carbamate

Cat. No.: B2361236
CAS No.: 2365419-67-4
M. Wt: 335.444
InChI Key: VEIXBBLJUFZJMB-UHFFFAOYSA-N
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Description

The compound is a derivative of tert-butyl carbamate , which is a carbamate ester obtained by the formal condensation of the hydroxy group of tert-butanol with the amino group of carbamic acid . It’s used as an ammonia equivalent in a wide array of reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, tert-butyl carbamates can generally be synthesized through the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base .

Scientific Research Applications

Crystal Structures

  • Baillargeon et al. (2017) investigated the crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate. They found that in these diacetylenes, molecules are linked via a bifurcated N-H⋯O hydrogen bond and C-X⋯O halogen bond involving the same carbonyl group (Baillargeon et al., 2017).

Synthesis and Acylation

  • Pak and Hesse (1998) described the synthesis of a compound closely related to tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-isopropylphenyl)carbamate, demonstrating the selective deprotection and subsequent acylation of the terminal N-atom of the pentamine backbone (Pak & Hesse, 1998).

Asymmetric Mannich Reaction

  • Yang, Pan, and List (2009) synthesized tert-Butyl phenyl(phenylsulfonyl)methylcarbamate through an asymmetric Mannich reaction. This showcases the application of tert-butyl carbamate derivatives in synthesizing chiral amino carbonyl compounds (Yang et al., 2009).

Lithiation and Functionalization

  • Ortiz, Guijarro, and Yus (1999) explored the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium, leading to functionalized carbamates. This research contributes to the understanding of carbamate chemistry and its applications (Ortiz et al., 1999).

Reactivity and Synthesis

  • Evans, Potrykus, and Mansell (2019) investigated the reactivity of N-tert-Butyl-1,2-diaminoethane, forming an intramolecular carbamate salt upon reaction with CO2. This study highlights the diverse reactivity of tert-butyl carbamate derivatives (Evans et al., 2019).

Oxazolidinone Synthesis

  • Brenner, Vecchia, Leutert, and Seebach (2003) synthesized (4S)-4-(1-Methylethyl)-5,5-diphenyl-2-oxadolidinone, an oxazolidinone derivative, demonstrating the versatility of tert-butyl carbamate compounds in organic synthesis (Brenner et al., 2003).

Polymerization Studies

  • Allen and Bevington (1961) used di-tert. butyl peroxide as an initiator for the polymerization of styrene, analyzing polymers for fragments derived from the peroxide. This research provides insight into the role of tert-butyl compounds in polymer chemistry (Allen & Bevington, 1961).

Silyl Carbamate Transformations

  • Sakaitani and Ohfune (1990) focused on the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, revealing the potential of tert-butyl carbamates in selective chemical transformations (Sakaitani & Ohfune, 1990).

Safety and Hazards

Tert-butyl carbamate is known to be irritating to the eyes and may be harmful if inhaled or absorbed through the skin . It should be handled in a well-ventilated hood and stored in a cool place .

Properties

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(3-propan-2-ylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO4/c1-13(2)14-10-9-11-15(12-14)20(16(21)23-18(3,4)5)17(22)24-19(6,7)8/h9-13H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIXBBLJUFZJMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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